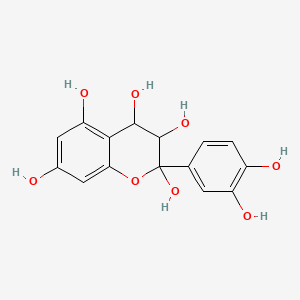

Flavan, 2,3,3',4,4',5,7-heptahydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

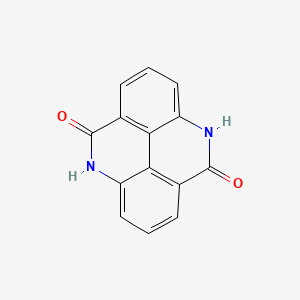

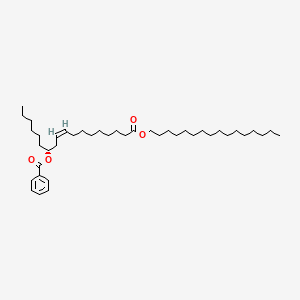

Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- is a polyphenolic compound belonging to the flavonoid family. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound is characterized by its multiple hydroxyl groups, which contribute to its potent antioxidant properties .

Preparation Methods

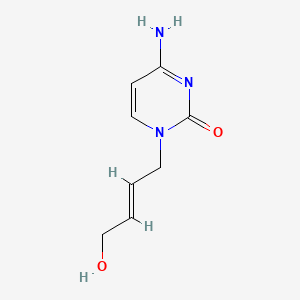

Synthetic Routes and Reaction Conditions: The synthesis of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- typically involves the condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA obtained from citrate produced by the tricarboxylic acid cycle . This leads to the formation of naringenin chalcone, a key precursor in flavonoid biosynthesis. The exact nature of the molecular species that undergo polymerization and the mechanism of assembly in proanthocyanidins are still under investigation .

Industrial Production Methods: Industrial production of flavonoids, including flavan, 2,3,3’,4,4’,5,7-heptahydroxy-, often involves the extraction from plant sources such as cocoa liquor, where C-glycosidic flavans can be isolated . Advanced techniques like chemoenzymatic synthesis and kinetic resolution are also employed to produce these compounds with high stereoselectivity .

Chemical Reactions Analysis

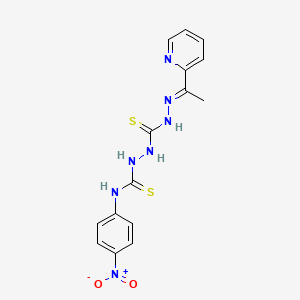

Types of Reactions: Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and electron transfer processes .

Common Reagents and Conditions: Common reagents used in the reactions of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound. These derivatives often exhibit enhanced or modified biological activities compared to the original compound .

Scientific Research Applications

Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge free radicals . In biology, it is investigated for its role in plant defense mechanisms against abiotic and biotic stress . In medicine, it is explored for its potential anti-inflammatory, anticancer, and antimicrobial activities . Industrially, it is used in the production of functional foods and nutraceuticals due to its health-promoting properties .

Mechanism of Action

The mechanism of action of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of signaling pathways such as the PI3K-Akt signaling pathway and the TNF signaling pathway . The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

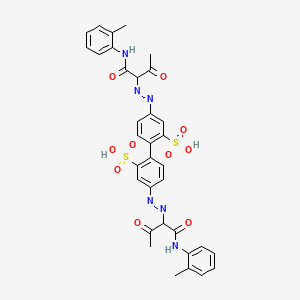

Similar Compounds: Similar compounds to flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include other flavonoids such as catechin, epicatechin, and gallocatechin . These compounds share a common benzopyran skeleton but differ in the number and position of hydroxyl groups.

Uniqueness: What sets flavan, 2,3,3’,4,4’,5,7-heptahydroxy- apart from its counterparts is its high degree of hydroxylation, which enhances its antioxidant capacity and biological activity . This makes it a particularly potent compound for various applications in health and industry.

Properties

CAS No. |

64296-43-1 |

|---|---|

Molecular Formula |

C15H14O8 |

Molecular Weight |

322.27 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol |

InChI |

InChI=1S/C15H14O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-14,16-22H |

InChI Key |

RSIWDPWARBOFLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2(C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

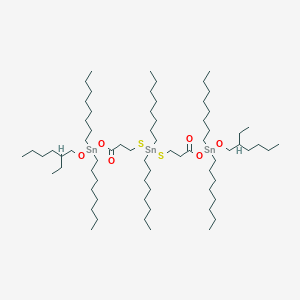

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)